(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine
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Overview
Description
(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group, a methylthio group, and a methanamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with cyclopropyl alcohol and methylthiol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and thiol groups, facilitating their nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and methylthio groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: A compound used as an inhibitor for steel alloy corrosion.
Uniqueness
(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy and methylthio groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(4-cyclopropyloxy-5-methylsulfanylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-9-6-12-5-7(4-11)10(9)13-8-2-3-8/h5-6,8H,2-4,11H2,1H3 |
InChI Key |
VCAVMZLXVJQEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CN=C1)CN)OC2CC2 |
Origin of Product |
United States |
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